5-Ethoxy-1,3,4-thiadiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c1-2-8-4-7-6-3(5)9-4/h2H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWILELBTFFRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16784-23-9 | |
| Record name | 5-ethoxy-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 5 Ethoxy 1,3,4 Thiadiazol 2 Amine and Its Analogues
Established Synthetic Pathways for the 5-Amino-1,3,4-thiadiazole Core Structure
The synthesis of the 5-amino-1,3,4-thiadiazole core is a well-established area of organic chemistry, with several reliable methods available to researchers. These methods often involve the cyclization of acyclic precursors containing the necessary nitrogen, carbon, and sulfur atoms.
One-Pot Reaction Strategies for Thiadiazole Formation
A common and efficient method involves the reaction of thiosemicarbazide (B42300) with a carboxylic acid in the presence of a dehydrating agent. nih.gov This reaction proceeds through the initial acylation of the thiosemicarbazide, followed by an intramolecular cyclodehydration to form the thiadiazole ring. nih.gov Polyphosphate ester (PPE) has been identified as a mild and effective reagent for this transformation, avoiding the use of harsh and toxic additives like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govresearchgate.net The reaction using PPE typically occurs in one pot through three steps, ultimately yielding the desired 2-amino-1,3,4-thiadiazole (B1665364). nih.gov Other one-pot methods include reactions in ionic liquids, excess POCl₃, polyphosphoric acid, or a mixture of phosphorus pentoxide and methanesulfonic acid. nih.gov
Another versatile one-pot approach is a four-component reaction involving a primary amine, carbon disulfide, hydrazine, and an acyl chloride in water, which provides a green and efficient route to 5-substituted-2-amino-1,3,4-thiadiazoles. nih.gov Additionally, a three-component reaction of a ketene (B1206846) S,S-acetal, hydrazine, and isothiocyanate offers an environmentally friendly method with high yields and short reaction times. researchgate.net
The cyclization of thiosemicarbazides is a cornerstone of 1,3,4-thiadiazole (B1197879) synthesis. sbq.org.br The mechanism involves a nucleophilic attack of the nitrogen from thiosemicarbazide on the carboxylic acid's carbonyl carbon, followed by dehydration. A subsequent intramolecular attack by the sulfur atom on the carbonyl group leads to cyclization, and a final dehydration step results in the aromatic thiadiazole ring. sbq.org.br
Interactive Table: One-Pot Syntheses of 5-Amino-1,3,4-thiadiazole Derivatives
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| Thiosemicarbazide, Carboxylic Acid | Polyphosphate Ester (PPE), Chloroform (B151607), Reflux | 2-Amino-1,3,4-thiadiazoles | nih.gov |
| Primary Amine, Carbon Disulfide, Hydrazine, Acyl Chloride | Water | 5-Substituted-2-amino-1,3,4-thiadiazoles | nih.gov |
| Ketene S,S-acetal, Hydrazine, Isothiocyanate | Green Solvent | N-Substituted 5-amino-1,3,4-thiadiazole derivatives | researchgate.net |
| Thiosemicarbazides, Carboxylic Acids | Ionic Liquids or POCl₃ or Polyphosphoric Acid | 2-Amino-1,3,4-thiadiazoles | nih.gov |
Dehydrocyclization Approaches in Thiadiazole Synthesis
Dehydrocyclization, or oxidative cyclization, is another prominent strategy for synthesizing the 1,3,4-thiadiazole ring. This method typically involves the cyclization of thiosemicarbazones, which are readily prepared from the condensation of thiosemicarbazide with aldehydes or ketones.
The oxidative cyclization of aldehyde thiosemicarbazones can lead to the formation of 2-imino-1,3,4-thiadiazoles. arkat-usa.org This transformation can be mediated by various oxidizing agents, including iron(III) chloride, copper(II) salts, and molecular iodine. arkat-usa.orgnih.govnih.gov For instance, iodine-mediated cyclization of thiosemicarbazones in the presence of a base like potassium carbonate provides an effective route to 2-amino-1,3,4-thiadiazoles. nih.gov The reaction mechanism is believed to involve the attack of an oxidizing Lewis acid metal cation onto the imine-like nitrogen atom of the thiosemicarbazone. arkat-usa.org
Dehydrocyclization of substituted benzoyl thiosemicarbazides using concentrated sulfuric acid is a classic method to prepare 5-aryl-1,3,4-thiadiazol-2-amines. rasayanjournal.co.in The reaction mixture is typically heated to facilitate the cyclization and dehydration process. rasayanjournal.co.in Similarly, monothiodiacylhydrazines, which can be prepared by acylating thiosemicarbazides, can be cyclized using dehydrating agents like sulfuric acid, polyphosphoric acid, or methanesulfonic acid to yield 1,3,4-thiadiazoles. bu.edu.eg
Synthetic Procedures for 5-Ethoxy-1,3,4-thiadiazol-2-amine
The synthesis of the specific compound this compound is less commonly reported than its analogues. However, its preparation can be inferred from general synthetic methods for 2-amino-5-alkoxy-1,3,4-thiadiazoles. A plausible route involves the reaction of thiosemicarbazide with an appropriate ethoxycarbonyl-containing reagent, followed by cyclization.
A documented synthesis of a related compound, 2-amino-5-ethyl-1,3,4-thiadiazole, involves heating thiosemicarbazide with propionic acid in the presence of polyphosphoric acid. google.com This suggests that using an ethoxy-substituted carboxylic acid or its derivative could yield this compound.
Optimization of Reaction Conditions and Reagent Selection
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the catalyst or dehydrating agent.
For the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles, using polyphosphoric acid as a dehydrating agent with an alkanoic acid and thiosemicarbazide has been shown to produce good yields in a relatively short time. google.com The reaction is typically heated to between 100°C and 120°C for one to two hours. google.com The use of a slight excess of the acid and a significant amount of polyphosphoric acid is preferred. google.com
In the case of one-pot syntheses using PPE, refluxing a mixture of the carboxylic acid, thiosemicarbazide, and PPE in a solvent like chloroform for several hours has proven effective. nih.gov The workup involves neutralization with a base such as sodium bicarbonate to isolate the product. nih.gov
Derivatization Strategies at the 2-Amino Position of this compound
The 2-amino group of the 1,3,4-thiadiazole ring is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities. dovepress.com
A common derivatization is acylation, where the amino group reacts with an acylating agent like an acid chloride or anhydride. For instance, 5-Amino-2-ethoxy-1,3,4-thiadiazole can be reacted with benzoyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as anhydrous dioxane. nih.gov The reaction is typically heated to drive it to completion, and the resulting N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide can be isolated after filtration and removal of the solvent. nih.gov
Other derivatization strategies include alkylation, where an alkyl group is introduced at the amino position, and the formation of Schiff bases through condensation with aldehydes. These modifications can significantly alter the physicochemical properties and biological activity of the parent compound.
Functionalization at the 5-Position of the 1,3,4-Thiadiazole Ring
The 5-position of the 1,3,4-thiadiazole ring is another key site for functionalization, which can be achieved through various synthetic strategies. Often, the substituent at the 5-position is introduced from the outset by selecting the appropriate starting materials.
For instance, using different carboxylic acids in the reaction with thiosemicarbazide allows for the direct incorporation of various substituents at the 5-position. nih.govrasayanjournal.co.in This approach has been used to synthesize a wide array of 5-aryl, 5-alkyl, and other 5-substituted-2-amino-1,3,4-thiadiazoles. nih.govrasayanjournal.co.in
Solid-phase synthesis offers a powerful method for creating a library of 1,3,4-thiadiazole derivatives with diverse functionalities. acs.org This technique involves attaching a precursor to a solid support, carrying out the desired chemical transformations, and then cleaving the final product from the resin. acs.org For example, a thiosemicarbazide resin can be cyclized to form the 1,3,4-thiadiazole core, which can then be further functionalized at both the 2- and 5-positions through reactions like alkylation and acylation before cleavage from the solid support. acs.org
Furthermore, existing 1,3,4-thiadiazole scaffolds can be modified. For example, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) can be functionalized at the sulfur atom to introduce various alkyl chains. mdpi.com
Interactive Table: Functionalization Strategies for the 1,3,4-Thiadiazole Ring
| Position | Reaction Type | Reagents | Product Type | Reference |
| 2-Amino | Acylation | Benzoyl chloride, Triethylamine | N-Acyl-2-amino-1,3,4-thiadiazole | nih.gov |
| 2-Amino | Alkylation | Benzyl chloride, Sodium hydride | N-Alkyl-2-amino-1,3,4-thiadiazole | acs.org |
| 5-Position | From Carboxylic Acid | Various Carboxylic Acids, Thiosemicarbazide | 5-Substituted-2-amino-1,3,4-thiadiazoles | nih.govrasayanjournal.co.in |
| 5-Position (from mercapto) | Alkylation | α,ω-Dihalogenoalkanes | 5-(Alkylthio)-1,3,4-thiadiazoles | mdpi.com |
Synthesis of Hybrid Thiadiazole Analogues and Macrocyclic Compounds
The versatile nature of the 2-amino-1,3,4-thiadiazole scaffold allows for its incorporation into a wide array of complex molecular architectures, including hybrid molecules and macrocycles. These synthetic strategies aim to combine the thiadiazole core with other pharmacologically relevant moieties or to construct large, ring-based structures with unique chemical properties.
Hybrid Thiadiazole Analogues
Hybrid molecules are created by covalently linking two or more different pharmacophores, with the goal of producing a new molecule with a modified or enhanced activity profile. The 2-amino group and the C-5 position of the thiadiazole ring are common points for chemical modification and linkage to other heterocyclic systems.
Thiadiazole-Triazole Hybrids: A common strategy involves the fusion or linking of thiadiazole and triazole rings. One approach begins with the synthesis of a thiosemicarbazone from 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, which is then cyclized. mdpi.comresearchgate.net For instance, reacting alkylidenehydrazinecarbodithioate derivatives (prepared from the starting triazole ketone) with hydrazonoyl halides yields 1,3,4-thiadiazole derivatives containing a 1,2,3-triazole moiety. mdpi.comresearchgate.net
Another method involves the acid- or base-catalyzed intramolecular dehydrative cyclization of 1,4-disubstituted thiosemicarbazides. Using concentrated sulfuric acid favors the formation of 2,5-disubstituted-1,3,4-thiadiazoles, while sodium hydroxide (B78521) treatment yields the corresponding 3,5-disubstituted-1,2,4-triazoles. ijnrd.org This allows for the selective synthesis of either heterocycle from a common precursor.
"Click chemistry" has also been employed, specifically the copper(I)-catalyzed 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne, to create 1,2,3-triazole-linked thiadiazole glycosides. nih.gov
Thiadiazole-Oxadiazole Hybrids: Hybrid compounds containing both 1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) rings can be synthesized from common intermediates. Acylthiosemicarbazides are key precursors; their dehydrative cyclization in the presence of an acid like concentrated H₂SO₄ or orthophosphoric acid yields the 2-amino-1,3,4-thiadiazole core. researchgate.net Conversely, oxidative cyclization of the same precursor using reagents like iodine in a basic solution (I₂/KI in NaOH) results in the formation of the 2-amino-1,3,4-oxadiazole ring. researchgate.net This divergent strategy allows for the creation of both types of hybrid molecules from a single starting material.
Schiff Base Derivatives: The primary amino group at the C-2 position of the thiadiazole ring is readily condensed with various aldehydes to form Schiff bases (imines). The synthesis is typically a straightforward one-pot reaction where a 2-amino-5-aryl-1,3,4-thiadiazole is refluxed with a substituted aromatic aldehyde in a suitable solvent like ethanol (B145695) or glacial acetic acid. researchgate.netsphinxsai.com This reaction provides a simple and efficient method for introducing a wide variety of substituents and creating a library of hybrid compounds. researchgate.netsphinxsai.comdovepress.com
| Thiadiazole Reactant | Aldehyde Reactant | Reaction Conditions | Resulting Hybrid Structure |
|---|---|---|---|
| 2-Amino-5-aryl-1,3,4-thiadiazole | Substituted Benzaldehyde | Glacial Acetic Acid or Ethanol, Reflux | 5-Aryl-2-(arylideneamino)-1,3,4-thiadiazole |
| 2-Amino-5-(4-hydroxyphenyl)-1,3,4-thiadiazole | 4-Methoxybenzaldehyde | Ethanol, Reflux | 2-[(4-Methoxybenzylidene)amino]-4-(4-hydroxyphenyl)-1,3,4-thiadiazole |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | Salicylaldehyde | Ethanol, Reflux | 2-[(2-Hydroxybenzylidene)amino]-5-phenyl-1,3,4-thiadiazole |
N-Glycoside Hybrids: The incorporation of carbohydrate moieties to form N-glycosides represents another class of hybrid molecules. An efficient method for this transformation involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with protected glycals (unsaturated sugars) in the presence of molecular iodine. nih.gov This approach allows for the direct formation of the N-glycosidic bond. Another synthetic route starts with D-glucose and 2-amino-5-mercapto-1,3,4-thiadiazole, which are reacted to form a thioglycoside intermediate. researchgate.netfrontiersin.org The amino group of this intermediate is then acylated with various substituted benzoyl chlorides to yield the final N-acylated thiadiazole glucosides. researchgate.netfrontiersin.org
Macrocyclic Compounds
The synthesis of macrocycles containing thiadiazole units is a more complex undertaking that results in large, ring-like structures. These compounds are of interest for their potential to act as ligands for metal ions and as host molecules in supramolecular chemistry.
A general and effective methodology for creating macrocycles with two, four, or even six 1,3,4-thiadiazole subunits is based on the reaction of bis(4-methyl-5-(methylthio)-1,3,4-thiadiazolium) diperchlorates with α,ω-diamino compounds of varying lengths (e.g., 1,3-diaminopropane, 1,5-diaminopentane). acs.orgacs.org This non-templated reaction typically proceeds in methanol (B129727) at room temperature and can result in [2+2], [4+4], or [6+6] macrocyclization products, depending on the specific reactants used. The yields for these complex reactions are often modest. acs.org
Another approach involves the synthesis of hetero-crown ethers. For example, a macrocycle containing the 2,5-thiadiazole unit can be prepared by reacting the dipotassium (B57713) salt of 2,5-dimercapto-1,3,4-thiadiazole (B142945) with a polyethylene (B3416737) glycol dihalide under high-dilution conditions to favor intramolecular cyclization. researchgate.net
| Thiadiazole Precursor | Linker Molecule | Reaction Conditions | Macrocycle Product Type | Yield (%) |
|---|---|---|---|---|
| Bis(4-methyl-5-(methylthio)-1,3,4-thiadiazolium) diperchlorate | 1,3-Diaminopropane | Methanol, Room Temp. | [2+2] Macrocycle | 11 |
| Bis(4-methyl-5-(methylthio)-1,3,4-thiadiazolium) diperchlorate | 1,4-Diaminobutane | Methanol, Room Temp. | [2+2] Macrocycle | 24 |
| Bis(4-methyl-5-(methylthio)-1,3,4-thiadiazolium) diperchlorate | 1,5-Diaminopentane | Methanol, Room Temp. | [2+2] Macrocycle | 27 |
| Bis(4-methyl-5-(methylthio)-1,3,4-thiadiazolium) diperchlorate | 1,6-Diaminohexane | Methanol, Room Temp. | [2+2] Macrocycle | 16 |
| Bis(4-methyl-5-(methylthio)-1,3,4-thiadiazolium) diperchlorate | 1,7-Diaminoheptane | Methanol, Room Temp. | [2+2] Macrocycle | 17 |
Advanced Spectroscopic and Structural Elucidation of 5 Ethoxy 1,3,4 Thiadiazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Ethoxy-1,3,4-thiadiazol-2-amine, both ¹H and ¹³C NMR spectra are instrumental in confirming the presence and connectivity of the ethoxy and amine groups to the thiadiazole ring.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum of this compound exhibits characteristic signals for the ethoxy group and the amine protons. nih.gov The ethoxy group's methylene (B1212753) protons (-OCH₂-) appear as a quartet at approximately 4.25 ppm, a result of splitting by the adjacent methyl protons. These methyl protons (-CH₃) in turn appear as a triplet at around 1.29 ppm, split by the methylene protons. nih.gov The protons of the primary amine group (-NH₂) typically appear as a broad singlet at about 6.65 ppm, with its chemical shift and broadness being subject to solvent effects and exchange rates. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are observed for the two carbons of the thiadiazole ring and the two carbons of the ethoxy group. The carbon atom of the thiadiazole ring bonded to the ethoxy group (C-O) is observed at approximately 162.18 ppm, while the carbon attached to the amine group (C=N) is found at about 164.85 ppm. nih.gov The methylene carbon (-CH₂) of the ethoxy group resonates around 67.48 ppm, and the methyl carbon (-CH₃) appears at a higher field, around 14.35 ppm. nih.gov
Interactive Data Table: NMR Spectroscopic Data for this compound in DMSO-d₆ nih.gov
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 6.65 | Broad Singlet | -NH₂ |
| ¹H | 4.25 | Quartet | -OCH₂- |
| ¹H | 1.29 | Triplet | -CH₃ |
| ¹³C | 164.85 | - | C=N (Thiadiazole) |
| ¹³C | 162.18 | - | C-O (Thiadiazole) |
| ¹³C | 67.48 | - | -CH₂- |
| ¹³C | 14.35 | - | -CH₃ |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, shows characteristic absorption bands that confirm its structure.
Key vibrational frequencies include strong bands in the 3300-3150 cm⁻¹ region, which are indicative of the N-H stretching vibrations of the primary amine group. nih.gov The C-H stretching vibrations of the ethoxy group's alkyl chain are observed around 3000-2950 cm⁻¹. nih.gov The spectrum also features a prominent band for the C=N stretching vibration within the thiadiazole ring, typically appearing near 1580 cm⁻¹. nih.gov
Interactive Data Table: Key IR Absorption Bands for this compound nih.gov
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300, 3150 | N-H Stretch | Primary Amine (-NH₂) |
| 3000, 2950 | C-H Stretch | Alkyl (Ethoxy group) |
| 1580 | C=N Stretch | Thiadiazole Ring |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₄H₇N₃OS), the molecular weight is 145.18 g/mol . nih.gov
Interactive Data Table: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 146.03827 | 125.4 |
| [M+Na]⁺ | 168.02021 | 135.4 |
| [M-H]⁻ | 144.02371 | 126.8 |
| [M]⁺ | 145.03044 | 127.5 |
X-ray Crystallography for Solid-State Structural Characterization
As of the current literature survey, a single-crystal X-ray diffraction study for the title compound, this compound, has not been reported. Therefore, no direct experimental data on its solid-state conformation, molecular geometry, and crystal packing is available. However, valuable structural insights can be inferred from the crystallographic data of closely related compounds.
Conformational Analysis and Molecular Geometry
Based on the crystal structure of the derivative N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide, the ethoxy group attached to the thiadiazole ring would be expected to exhibit a specific conformation. nih.gov In the related thione compound, 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione, the dihedral angle between the thiadiazole ring and the plane of the ethoxy group is minimal, at 4.9(2)°, indicating a nearly coplanar arrangement. nih.gov This suggests that the ethoxy group in this compound likely has limited rotational freedom in the solid state. The bond lengths within the thiadiazole ring are expected to show partial double bond character. nih.govnih.gov
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)
The presence of the primary amine group (-NH₂) and the nitrogen atoms within the thiadiazole ring makes this compound a prime candidate for forming extensive hydrogen bonding networks in the solid state. The amine group can act as a hydrogen bond donor, while the heterocyclic nitrogen atoms can act as acceptors. In the crystal structure of the N-benzoyl derivative, molecules are linked into inversion dimers by N—H···N hydrogen bonds. nih.gov Similarly, in other 2-amino-1,3,4-thiadiazole (B1665364) derivatives, N—H···N hydrogen bonds are common, often linking molecules into chains or two-dimensional sheets. It is highly probable that the crystal packing of this compound is also dominated by such intermolecular hydrogen bonds, which would significantly contribute to the stability of its crystal lattice.
Planarity of the Thiadiazole Ring System
The 1,3,4-thiadiazole (B1197879) ring is an aromatic heterocyclic system and is characteristically planar. X-ray crystallographic studies of numerous derivatives, including N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide and 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione, consistently show that the five-membered thiadiazole ring is essentially planar. nih.govnih.gov For the N-benzoyl derivative, the root-mean-square (r.m.s.) deviation of the atoms from the least-squares plane of the ring is a mere 0.003 Å. nih.gov For the thione analog, this deviation is 0.011 Å. nih.gov Therefore, it can be concluded with high confidence that the thiadiazole ring in this compound is also planar.
Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC)
The purity of this compound and its derivatives is a critical parameter, and chromatographic techniques, particularly Thin-Layer Chromatography (TLC), are instrumental in its assessment. TLC is frequently employed to monitor the progress of chemical reactions during the synthesis of thiadiazole compounds. nih.govjmchemsci.com
In the synthesis of N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide, which uses this compound (referred to as 5-Amino-2-ethoxy-1,3,4-thiadiazole in the study) as a starting material, TLC was utilized to determine the completion of the reaction. nih.gov This involves spotting the reaction mixture on a TLC plate at different time intervals and eluting it with an appropriate solvent system. The disappearance of the starting material spot and the appearance of the product spot, each with a distinct Retention Factor (Rf), indicate the reaction's progression and completion. nih.gov
Similarly, in the synthesis of other 1,3,4-thiadiazole derivatives, TLC is a standard method to check the purity of the synthesized compounds. rasayanjournal.co.in For instance, the progress of reactions to create new derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) was monitored by repeated examination using TLC. jmchemsci.com The purity of the final products is often confirmed by observing a single spot on the TLC plate.
While specific Rf values for this compound are not extensively documented in the reviewed literature, data for structurally related compounds provides insight into the chromatographic behavior. For example, the related compound 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione showed a distinct Rf value in a specific solvent system. nih.gov
Table 1: Illustrative TLC Data for a Related Thiadiazole Compound
| Compound | Solvent System (v/v) | Rf Value |
| 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione | Hexane: Ethyl Acetate (7:3) | 0.48 nih.gov |
This table is for illustrative purposes, showing the type of data generated from TLC analysis for a closely related compound.
Beyond TLC, other chromatographic methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) are used for the structural elucidation and characterization of various 5-substituted-1,3,4-thiadiazol-2-amines. researchgate.netgrowingscience.com Following synthesis, purification techniques like recrystallization from solvents such as ethanol (B145695) are employed to obtain analytically pure samples of thiadiazole derivatives. nih.gov
Computational Chemistry and Molecular Modeling Studies of 5 Ethoxy 1,3,4 Thiadiazol 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), can elucidate the electronic structure, reactivity, and other molecular properties of 5-Ethoxy-1,3,4-thiadiazol-2-amine.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic properties of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a basis set like 6-311G(d,p), can be utilized to optimize the molecular geometry and analyze its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO are crucial indicators of a molecule's reactivity. A lower HOMO-LUMO energy gap suggests higher reactivity. For instance, in studies of related thiadiazole derivatives, the HOMO is often localized on the electron-rich thiadiazole ring and the amino group, while the LUMO is distributed over the heterocyclic ring. researchgate.net This distribution is critical for understanding the molecule's role as an electron donor or acceptor in chemical reactions.
Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. In this compound, the nitrogen and sulfur atoms of the thiadiazole ring, along with the oxygen of the ethoxy group, are expected to be regions of negative potential (electron-rich), making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit positive potential (electron-poor), indicating their susceptibility to nucleophilic attack.
While specific DFT data for this compound is not extensively published, the table below illustrates typical HOMO-LUMO energy values and energy gaps for related thiadiazole compounds, showcasing the type of data generated from such studies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Amino-1,3,4-thiadiazole (B1665364) | -6.5 | -1.2 | 5.3 |
| 2-Amino-5-methyl-1,3,4-thiadiazole | -6.3 | -1.1 | 5.2 |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | -6.1 | -1.5 | 4.6 |
Note: The data in this table is illustrative and based on general knowledge of similar compounds, not on specific experimental results for the listed molecules.
Charge Population and Bond Order Analysis
Charge population analysis, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides quantitative values for the partial atomic charges on each atom in the molecule. This information is invaluable for understanding the molecule's polarity and reactivity. For this compound, such analysis would likely confirm the electronegative nature of the nitrogen, sulfur, and oxygen atoms, and the electropositive character of the associated carbon and hydrogen atoms.
Bond order analysis, on the other hand, gives insight into the nature of the chemical bonds (single, double, or triple). In a related compound, N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide, crystallographic data revealed that the C-N bonds within the thiadiazole ring have a shorter bond length, indicating a degree of double bond character. nih.govresearchgate.net This delocalization of electrons contributes to the aromaticity and stability of the thiadiazole ring.
The table below presents representative bond lengths from the crystallographic study of N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide, which provides an indication of the bond characteristics within the core 5-ethoxy-1,3,4-thiadiazole structure.
| Bond | Bond Length (Å) |
| C2-N3 | 1.298 |
| C5-N4 | 1.282 |
| C2-S1 | 1.745 |
| C5-S1 | 1.739 |
| N3-N4 | 1.391 |
Data sourced from the crystallographic information for N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide. nih.govresearchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. The 1,3,4-thiadiazole (B1197879) scaffold is a common feature in many biologically active molecules, and its derivatives have been docked against various targets.
For instance, derivatives of 1,3,4-thiadiazol-2-amine have been studied as potential inhibitors of enzymes like dihydrofolate reductase (DHFR) and the main protease of SARS-CoV-2. nih.gov In these studies, the docking simulations reveal the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site.
While specific docking studies on this compound are not widely available, the following table illustrates typical results from docking studies of related thiadiazole compounds with various protein targets.
| Compound | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivative | COVID-19 Main Protease (6LU7) | -7.5 | GLU166, LEU141, HIS163 |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivative | Dihydrofolate Reductase (DHFR) | -8.2 | SER59, PHE31 |
| Imidazo[2,1-b] researchgate.netthiadiazole derivative | TGF-β Type I Receptor Kinase | -9.1 | LYS232, ASP351 |
Note: This data is illustrative and compiled from studies on various thiadiazole derivatives. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
Three-Dimensional QSAR (3D-QSAR) Methodologies
Three-dimensional QSAR (3D-QSAR) methods consider the three-dimensional properties of molecules to explain their biological activities. These methods are particularly useful for understanding the steric and electrostatic requirements for a ligand to bind effectively to its target.
Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. In a CoMFA study, a series of structurally related compounds with known biological activities are aligned, and their steric and electrostatic fields are calculated at various grid points around the molecules. A statistical method, typically Partial Least Squares (PLS), is then used to correlate these field values with the biological activities.
The results of a CoMFA study are often visualized as contour maps. These maps highlight regions where certain properties are favorable or unfavorable for activity. For example, a green contour in a steric map might indicate a region where bulky substituents increase activity, while a yellow contour would suggest that bulk is detrimental. Similarly, blue and red contours in an electrostatic map indicate regions where positive and negative charges, respectively, are favorable for activity.
While a specific CoMFA study on a series of analogs of this compound is not available, studies on other 1,3,4-thiadiazole derivatives have demonstrated the utility of this approach. researchgate.netnih.gov For a hypothetical CoMFA study of this compound analogs, one might expect the following:
Steric Fields: The contour maps might indicate that substitution at the amine group or modification of the ethoxy group could significantly impact activity, with specific regions favoring either smaller or larger substituents.
Electrostatic Fields: The maps would likely highlight the importance of the electronegative atoms in the thiadiazole ring and the ethoxy group for interactions with the biological target.
A typical CoMFA study yields statistical parameters that validate the model, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model.
The table below shows representative statistical results from a CoMFA study on a series of anti-inflammatory 1,3,4-thiadiazole derivatives.
| Statistical Parameter | Value |
| q² (cross-validated r²) | 0.617 |
| r² (non-cross-validated r²) | 0.980 |
| Steric Field Contribution | 83.3% |
| Electrostatic Field Contribution | 16.7% |
Data sourced from a CoMFA study on anti-inflammatory 1,3,4-thiadiazole derivatives. researchgate.net
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) technique used to correlate the biological activity of a series of compounds with their 3D molecular properties. Unlike its predecessor, Comparative Molecular Field Analysis (CoMFA), CoMSIA calculates similarity indices at regularly spaced grid points using a common probe atom. It evaluates five key physicochemical properties: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. A key advantage of CoMSIA is its use of a Gaussian-type distance dependence, which avoids the singularities at atomic positions and the need for arbitrary cut-off limits often encountered in CoMFA. This results in contour maps that are generally easier to interpret.
In the context of 1,3,4-thiadiazole derivatives, a CoMSIA study would typically involve a dataset of analogues with known biological activities. The resulting models can generate contour maps that highlight specific regions of the molecule where modifications to steric bulk, electrostatic charge, hydrophobicity, or hydrogen bonding capacity could lead to enhanced biological activity. For instance, studies on other heterocyclic compounds have successfully used CoMSIA to build statistically significant models, providing valuable insights for lead optimization.
To illustrate the potential output of a CoMSIA study on a series of 1,3,4-thiadiazole analogs, the following table presents hypothetical field contributions.
| Field Type | Favorable Contribution | Unfavorable Contribution |
| Steric | Green Contours | Yellow Contours |
| Electrostatic | Blue Contours (positive) | Red Contours (negative) |
| Hydrophobic | Yellow Contours | White Contours |
| H-Bond Donor | Cyan Contours | Purple Contours |
| H-Bond Acceptor | Purple Contours | Red Contours |
This table illustrates the typical color-coding of CoMSIA contour maps, where different colors indicate regions where a particular physicochemical property is predicted to either enhance or diminish biological activity.
Molecular Alignment Techniques for QSAR Studies
A critical step in any 3D-QSAR study, including CoMSIA, is the molecular alignment of the compounds in the dataset. The quality and predictive power of the resulting QSAR model are highly dependent on the alignment hypothesis. The primary goal is to superimpose the molecules in a manner that reflects their putative binding mode to a biological target. Several techniques can be employed for this purpose:
Ligand-Based Alignment: When the structure of the biological target is unknown, alignment is typically based on the ligands themselves.
Common Substructure Alignment: This method aligns molecules based on a shared chemical scaffold. For this compound and its analogues, the 1,3,4-thiadiazole ring would serve as the common core for alignment.
Pharmacophore-Based Alignment: This technique identifies a common spatial arrangement of pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for biological activity. The molecules are then aligned based on these features.
Field-Based Alignment: This approach aligns molecules by maximizing the similarity of their molecular fields (e.g., steric and electrostatic).
Structure-Based Alignment (Docking): When the 3D structure of the target protein is available, molecular docking can be used to predict the binding pose of each ligand in the active site. These docked conformations then provide a structurally relevant alignment for the 3D-QSAR study.
The choice of alignment method is crucial and can significantly impact the outcome of the QSAR analysis. For a series of 1,3,4-thiadiazole derivatives, a combination of common substructure and pharmacophore-based alignment would likely be a robust starting point in the absence of a known receptor structure.
In Silico Approaches for Rational Drug Design and Optimization
In silico methods are integral to modern drug discovery, enabling the rational design and optimization of lead compounds. For derivatives of this compound, these computational tools can predict various properties and guide synthetic efforts toward molecules with improved efficacy and drug-like characteristics. researchgate.netnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netajprd.com For 1,3,4-thiadiazole derivatives, docking studies can elucidate key interactions within the binding pocket of a target enzyme or receptor. For example, research on other 1,3,4-thiadiazole-based compounds has used molecular docking to identify crucial hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. nih.gov These insights are invaluable for designing new analogues with enhanced binding affinity.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical properties that determine the pharmacokinetic and safety profile of a drug candidate. In silico models can predict these properties early in the drug discovery process, helping to prioritize compounds with favorable profiles and identify potential liabilities. Studies on various 1,3,4-thiadiazole derivatives have employed ADMET prediction to assess their drug-likeness, including adherence to Lipinski's Rule of Five. nih.gov
Below is a representative data table of in silico predictions for a hypothetical series of 1,3,4-thiadiazole analogs, illustrating the type of data generated in such studies.
| Compound ID | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted Blood-Brain Barrier Penetration | Lipinski's Rule of Five Violations |
| Analog 1 | 2.1 | -3.5 | High | 0 |
| Analog 2 | 3.5 | -4.2 | High | 0 |
| Analog 3 | 4.8 | -5.1 | Medium | 1 |
| Analog 4 | 1.5 | -2.8 | Low | 0 |
This table provides an example of in silico ADMET predictions for a set of hypothetical compounds, which is a common practice in rational drug design to evaluate their potential as drug candidates.
By integrating these computational approaches, researchers can effectively explore the chemical space around the this compound scaffold. The iterative cycle of design, prediction, synthesis, and testing, guided by computational insights, accelerates the development of novel therapeutic agents with optimized properties. The versatility of the 1,3,4-thiadiazole core, combined with the power of computational chemistry, ensures its continued prominence in the quest for new medicines. researchgate.net
Pharmacological and Biological Activity Profiling of 5 Ethoxy 1,3,4 Thiadiazol 2 Amine Derivatives
Anticancer Activity Research
In Vitro Cytotoxicity Evaluation in Various Cancer Cell Lines (e.g., MCF-7, LoVo, HepG2, A549)
Derivatives of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold have demonstrated significant cytotoxic effects across a spectrum of human cancer cell lines. The antiproliferative activity is largely influenced by the nature of the substituents at the C5 position of the thiadiazole ring and on the amino group. nih.gov
Research has consistently shown that these compounds are active against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines. For instance, a series of honokiol (B1673403) derivatives bearing a 1,3,4-thiadiazole (B1197879) moiety showed potent activity against a panel of seven cancer cell lines, including A549, MCF-7, and HepG2. nih.gov One of the most active compounds in this series, featuring a phenyl group at the C5 position, exhibited IC₅₀ values ranging from 1.62 to 4.61 μM against all tested lines. nih.gov Another study on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives found that compounds linked to a piperazine (B1678402) ring showed potent cytotoxicity against MCF-7 and HepG2 cells, with IC₅₀ values as low as 2.32 μM. nih.govmdpi.com
A novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, was particularly effective against the colon cancer cell line LoVo, with an IC₅₀ value of 2.44 µM, while also showing activity against MCF-7 cells (IC₅₀ = 23.29 µM). mdpi.comnih.gov Ciprofloxacin-derived 1,3,4-thiadiazoles also displayed notable potency, especially against the MCF-7 cell line, with IC₅₀ values in the range of 3.26–15.7 µM. nih.gov The introduction of a 4-fluorobenzyl group in this series led to enhanced activity against A549 lung cancer cells, with an IC₅₀ of 2.79 µM. nih.gov These findings highlight the versatility of the 1,3,4-thiadiazole scaffold in generating potent cytotoxic agents against diverse cancer types.
Mechanistic Studies of Antiproliferative Action
The anticancer effects of 1,3,4-thiadiazole derivatives are exerted through multiple mechanisms, targeting key pathways involved in cancer cell proliferation and survival.
A primary mechanism of action for many 1,3,4-thiadiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often deregulated in cancer. bepls.comnih.gov These compounds have been identified as potent inhibitors of several receptor tyrosine kinases.
Notably, derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are highly expressed in various cancers, including breast cancer. nih.gov One study reported a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives that effectively inhibited both EGFR and HER-2, with IC₅₀ values as low as 0.08 µM and 0.77 µM, respectively. nih.gov
Furthermore, certain benzothiazole (B30560) hybrids incorporating the 1,3,4-thiadiazole moiety have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase. mdpi.comdntb.gov.uascinito.ai These kinases are involved in angiogenesis and cell proliferation, respectively. mdpi.com One potent compound from this class, 4f , inhibited VEGFR-2 and BRAF with IC₅₀ values of 0.071 µM and 0.194 µM, comparable to the multi-kinase inhibitor drug sorafenib. mdpi.comnih.gov Other kinases targeted by thiadiazole derivatives include cyclin-dependent kinases (CDKs), focal adhesion kinase (FAK), and Akt, highlighting the broad enzymatic inhibitory potential of this scaffold. mdpi.comresearchgate.netjournalagent.com
The structural analogy between the 1,3,4-thiadiazole ring and the pyrimidine (B1678525) base is a key factor in the anticancer activity of these derivatives. nih.govnih.gov This bioisosteric relationship allows the compounds to interfere with the synthesis and replication of DNA, essential processes for rapidly dividing cancer cells. nih.govresearchgate.net By mimicking the natural purine (B94841) or pyrimidine bases, these molecules can potentially inhibit enzymes crucial for nucleotide metabolism and DNA synthesis. nih.gov For example, some 2-amino-1,3,4-thiadiazole derivatives are known to inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme vital for the de novo synthesis of guanosine (B1672433) nucleotides. mdpi.com Other studies have suggested that these compounds can disrupt DNA integrity by inhibiting enzymes like topoisomerase II, which is responsible for managing DNA topology during replication. bepls.comnih.gov
A common outcome of treating cancer cells with 1,3,4-thiadiazole derivatives is the disruption of the normal cell cycle and the induction of programmed cell death, or apoptosis. bepls.com Flow cytometry analyses have repeatedly shown that these compounds can cause cell cycle arrest at various phases. For example, certain ciprofloxacin-based thiadiazoles induced a sub-G1 phase arrest in MCF-7 cells, which is indicative of apoptosis. nih.gov Other derivatives have been shown to arrest cells in the G2/M phase. mdpi.comresearchgate.netamsterdamumc.nl A benzothiazole-thiadiazole hybrid, compound 4f , was found to cause cell cycle arrest in both the S and G2/M phases. mdpi.comnih.gov
The induction of apoptosis is a critical mechanism for the elimination of cancer cells. Studies have confirmed that 1,3,4-thiadiazole derivatives trigger apoptosis through intrinsic and extrinsic pathways. This is often demonstrated by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and the activation of executioner caspases like caspase-3 and caspase-9. mdpi.comresearchgate.net For instance, treatment of MCF-7 and HepG2 cells with potent 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives led to a significant increase in Bax/Bcl-2 ratio and caspase-9 levels, confirming that their cytotoxic effect is mediated by apoptosis. mdpi.com
In Vivo Anticancer Efficacy Studies
While much of the research has focused on in vitro models, some studies have extended the evaluation of 1,3,4-thiadiazole derivatives to in vivo systems, providing evidence of their potential therapeutic utility. Early studies showed that compounds like 2-ethylamino-1,3,4-thiadiazole (EATDA) could inhibit tumor growth and prolong the survival time of mice bearing systemic leukemia L1210. nih.gov
More recent research has utilized advanced techniques to confirm the targeting ability of these compounds in living organisms. An in vivo radioactive tracing study was conducted on a potent 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative. mdpi.com The results from this study in a tumor-bearing mouse model demonstrated that the compound had a notable ability to localize within sarcoma cells, confirming its potential for targeting tumor tissue in a complex biological environment. mdpi.com These in vivo findings, though less extensive than the in vitro data, support the continued development of 1,3,4-thiadiazole derivatives as potential anticancer drugs.
Selective Cytotoxicity Assessment against Cancerous Cells
Derivatives of 1,3,4-thiadiazole have demonstrated notable cytotoxic effects against various cancer cell lines, with some exhibiting selectivity towards malignant cells over healthy ones. Research has shown that these compounds can significantly reduce the viability of cancer cells. For instance, certain 5-ethoxy-1,3,4-thiadiazol-2-amine derivatives have been observed to decrease the viability of HeLa and LoVo cancer cell lines to below 50% at concentrations around 200 μM after 24 hours of exposure.
Further studies on related 1,3,4-thiadiazole structures have provided more specific cytotoxicity data. For example, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives displayed cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values ranging from 2.32 to 8.35 μM. mdpi.comnih.gov The introduction of a piperazine ring via an acetamide (B32628) linker was found to be advantageous for the antiproliferative activity of these compounds. mdpi.comnih.gov
Another study highlighted a compound, 4-chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide, which showed significant inhibition against breast (MCF-7) and lung (A549) cancer cell lines with IC₅₀ values of 1.78 μmol/L and 4.04 μmol/L, respectively. nih.gov Moreover, certain N-benzyl-5-phenyl-1,3,4-thiadiazole-2-amine derivatives have demonstrated higher inhibitory activities against MDA-MB-231 breast cancer cells than the standard drug cisplatin. nih.gov The presence of an aromatic ring and electron-withdrawing substituents on that ring appears to promote anticancer activity. nih.gov
The selectivity of these compounds is a key area of investigation. One study reported that a 1,3,4-thiadiazole derivative bearing a substituted benzenesulfonamide (B165840) scaffold exhibited remarkable potency against breast (MCF-7), hepatoma (HepG2), colon (HCT116), and lung (A549) cancer cells while showing lower potency against normal WI-38 cells. ekb.eg This selectivity for cancer cells over normal cells underscores the therapeutic potential of these derivatives. nih.gov
| Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| This compound derivative | HeLa, LoVo | Cell Viability | <50% at 200 µM | |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast) | IC₅₀ | 2.32 - 8.35 µM | mdpi.comnih.gov |
| HepG2 (Liver) | ||||
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | IC₅₀ | 1.78 µmol/L | nih.gov |
| A549 (Lung) | 4.04 µmol/L | |||
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 (Breast) | Inhibitory Activity | > Cisplatin | nih.gov |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 (Breast) | Inhibitory Activity | > Cisplatin | nih.gov |
| 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 (Breast) | Inhibitory Activity | > Cisplatin | nih.gov |
| 1,3,4-thiadiazole-benzenesulfonamide hybrid | MCF-7 (Breast) | IC₅₀ | Potent | ekb.eg |
| HepG2 (Liver) | ||||
| HCT116 (Colon) | ||||
| A549 (Lung) | ||||
| 5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazole derivative (3e) | HeLa (Cervical) | GI₅₀ | 0.70 µM | nih.gov |
| 5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazole derivative (3e) | U2OS (Osteosarcoma) | GI₅₀ | 0.69 µM | nih.gov |
Antiviral Activity Investigations
Derivatives of 2-amino-1,3,4-thiadiazole have been identified as promising antiviral agents due to their ability to interfere with viral replication. nih.govnih.gov One of the key mechanisms of action for certain derivatives is the inhibition of viral enzymes essential for replication. For instance, in studies against Human Cytomegalovirus (HCMV), novel 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the HCMV polymerase. nih.gov A large number of synthesized compounds were tested in an HCMV polymerase assay, with the degree of enzyme inhibition ranging from 20% to 100%. nih.gov This direct inhibition of a crucial viral enzyme effectively halts the replication process. The thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may contribute to its ability to interfere with viral replication machinery. nih.gov
The antiviral activity of 1,3,4-thiadiazole derivatives has been evaluated against a variety of viral strains.
HIV-1: The 2-amino-1,3,4-thiadiazole moiety has been recognized as a valuable scaffold for developing anti-HIV-1 agents. nih.gov The antiviral potency is influenced by the electronic properties of the substituents on the N-aryl group. The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the phenyl ring has been shown to enhance anti-HIV-1 activity compared to unsubstituted phenyl derivatives. nih.gov However, many derivatives have shown moderate to low in vitro activity against HIV-1 and HIV-2 compared to reference drugs. nih.gov
HCMV: As mentioned, 2-amino-1,3,4-thiadiazole derivatives have shown significant inhibitory activity against HCMV by targeting its polymerase. nih.gov In a large-scale screening, four derivatives achieved 100% inhibition of the HCMV polymerase at a concentration of 25 μM, with many others showing over 90% inhibition. nih.gov Among the most active were derivatives from the 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxamide, 9-octadecenamide, and 2-ethoxy-1-naphthamide series. nih.gov
Influenza, Parainfluenza-3, and Reovirus-1: Certain 2-phenylamino-1,3,4-thiadiazole derivatives have been investigated for their activity against respiratory viruses. nih.gov One derivative, N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide, was identified as an inhibitor of the Influenza A H₃N₂ virus subtype with an EC₅₀ value of 31.4 μM. nih.gov Other derivatives from the same series demonstrated activity against Parainfluenza-3 and Reovirus-1, suggesting that the thiourea (B124793) moiety might be favorable for activity against these particular viral strains. nih.gov
| Derivative Class/Compound | Viral Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide | Influenza A H₃N₂ | EC₅₀ | 31.4 µM | nih.gov |
| 2-Phenylamino-1,3,4-thiadiazole derivatives | Parainfluenza-3 | Activity | Active | nih.gov |
| 2-Phenylamino-1,3,4-thiadiazole derivatives | Reovirus-1 | Activity | Active | nih.gov |
| 2-Amino-1,3,4-thiadiazole derivatives | HCMV (Polymerase Inhibition) | % Inhibition | 100% (4 derivatives) | nih.gov |
| 90.1% - 99.9% (29 derivatives) | ||||
| 80.3% - 89.9% (16 derivatives) | ||||
| 2-Amino-1,3,4-thiadiazole with electron-withdrawing groups | HIV-1 | Activity | Enhanced | nih.gov |
Antimicrobial Activity Assessments
Derivatives of 2-amino-1,3,4-thiadiazole have been extensively studied for their antibacterial properties and have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The nature of the substituent on the thiadiazole nucleus plays a crucial role in determining the antibacterial potency. researchgate.net
In one study, 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives were synthesized and tested. nih.gov Fluorinated and chlorinated derivatives demonstrated good inhibitory effects, particularly against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 20 to 28 μg/mL. nih.gov These same halogenated compounds, along with a hydroxyl derivative, showed moderate inhibitory effects against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, with MIC values between 24 and 40 μg/mL. nih.gov Another study reported that tris-2,5-disubstituted 1,3,4-thiadiazole derivatives exhibited good antibacterial activity against Streptococcus pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, and K. pneumoniae at concentrations ranging from 8 to 31.25 μg/mL. nih.gov
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-(4-Fluorophenyl/Chlorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20 - 28 | nih.gov |
| Bacillus subtilis | |||
| 5-(4-Halogenated/Hydroxylated phenyl)-1,3,4-thiadiazol-2-amine | Escherichia coli | 24 - 40 | nih.gov |
| Pseudomonas aeruginosa | |||
| Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives | Streptococcus pneumoniae | 8 - 31.25 | nih.gov |
| Bacillus subtilis | |||
| Staphylococcus aureus | |||
| Pseudomonas aeruginosa | |||
| Escherichia coli | |||
| Klebsiella pneumoniae |
The 1,3,4-thiadiazole scaffold is also a promising framework for the development of new antifungal agents. nih.govresearchgate.net Research has shown that derivatives of this compound are effective against a range of fungal pathogens.
Derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine bearing oxygenated substituents on the phenyl ring, such as hydroxyl and methoxy (B1213986) groups, have exhibited significant antifungal activity against Aspergillus niger and Candida albicans. nih.gov The MIC values for these compounds ranged from 32 to 42 μg/mL. nih.gov Another study focusing on 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, a derivative of 1,3,4-thiadiazole, found it to be a potent antifungal agent against various Candida species, with MIC₁₀₀ values ranging from 8 to 96 μg/mL. nih.govnih.gov The antifungal activity of this compound is believed to involve the disruption of cell wall biogenesis. nih.govnih.gov Furthermore, metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole have shown increased antifungal activity against two Aspergillus species and C. albicans when compared to the uncomplexed ligand. nih.gov
| Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-(4-Hydroxyphenyl/Methoxyphenyl)-1,3,4-thiadiazol-2-amine | Aspergillus niger | 32 - 42 | nih.gov |
| Candida albicans | |||
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida species | 8 - 96 (MIC₁₀₀) | nih.govnih.gov |
| Cu(II) and Ni(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Aspergillus species | Increased activity | nih.gov |
| Candida albicans |
Antitubercular Potential (e.g., against M. tuberculosis)
The search for novel antitubercular agents is a global health priority, and derivatives of 1,3,4-thiadiazole have shown promise in this area. Research into Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol (B144363) has revealed significant antimycobacterial activity. lew.ro Specifically, compounds featuring electron-withdrawing groups, such as fluorine and nitro groups, demonstrated superior activity against Mycobacterium tuberculosis H37Rv, in some cases exceeding the potency of the standard drug pyrazinamide. lew.ro
Furthermore, studies on 2-amino-5-alkyl-1,3,4-thiadiazole derivatives have been conducted, with variations in the alkyl group at the C5 position. cbijournal.com While direct studies on the 5-ethoxy derivative are limited, a compound with a 5-ethyl group (C2H5) was among the derivatives synthesized, indicating the exploration of short-chain alkyl groups at this position for antitubercular activity. cbijournal.com Another study on coumarin-clubbed thiadiazole amides identified compounds active against the H37Rv strain of M. tuberculosis, with electron-withdrawing substituents on the aromatic side chain enhancing the antitubercular activity. benthamdirect.com These findings suggest that the this compound scaffold is a promising starting point for the development of new antitubercular drugs.
Antileishmanial Activity
Leishmaniasis remains a significant parasitic disease, and 1,3,4-thiadiazole derivatives have been investigated as a source of new antileishmanial agents. mui.ac.ir A series of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines were synthesized and showed good in vitro activity against the promastigote form of Leishmania major. nih.govtbzmed.ac.ir The most active compound in this series was the 4-methylbenzyl analog, which also significantly reduced the number of intracellular amastigotes in macrophages. nih.govtbzmed.ac.ir
In another study, derivatives of 2-substituted-thio-1,3,4-thiadiazoles with a 5-amino or 5-(4-nitrobenzylideneamino) group were evaluated against both promastigote and amastigote forms of L. major. mui.ac.ir The majority of these synthesized compounds displayed good antileishmanial activity. mui.ac.ir Similarly, novel 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives were developed and tested, with a methylimidazole-containing derivative being identified as the most potent against L. major promastigotes. nih.gov
| Compound Series | Most Active Derivative | Target | Activity (IC50) | Reference |
|---|---|---|---|---|
| N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines | 4-methylbenzyl analog | L. major promastigotes and amastigotes | Potent activity reported | nih.govtbzmed.ac.ir |
| 2-substituted-thio-1,3,4-thiadiazoles bearing a 5-amino or 5-(4-nitrobenzylideneamino) group | Compound II | L. major promastigotes and amastigotes | 44.4 µM (promastigotes), 64.7 µM (amastigotes) after 24h | mui.ac.ir |
| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives | Methylimidazole derivative (6e) | L. major promastigotes | 11.2 µg/mL (24h), 7.1 µg/mL (48h) | nih.gov |
Other Noteworthy Biological Activities
Anti-inflammatory Effects
Derivatives of the 1,3,4-thiadiazole scaffold have been explored for their anti-inflammatory properties. A study on novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives identified a propionic acid derivative with good dose-dependent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov Another investigation into 2,4-disubstituted-5-imino-1,3,4-thiadiazole derivatives also revealed promising anti-inflammatory activity in the same model, with some compounds showing activity comparable to the standard drug diclofenac (B195802) sodium. researchgate.net
Furthermore, the synthesis of 2-amino-5-[(4-methoxy phenyl)-1, 3, 4-thiadiazole] derivatives and their subsequent conversion to azo compounds yielded molecules with significant biological activity in the carrageenan-induced rat paw edema test. ejbps.com Imidazo[2,1-b] lew.robenthamdirect.comnih.govthiadiazole derivatives have also been synthesized and evaluated, with some showing better anti-inflammatory activity than diclofenac and no ulcerogenic activity. nih.gov These findings underscore the potential of the 1,3,4-thiadiazole nucleus as a template for the development of novel anti-inflammatory agents.
Antidepressant Properties
The 1,3,4-thiadiazole scaffold has also been investigated for its potential in the development of antidepressant drugs. A number of imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have been synthesized and tested for antidepressant activity. nih.gov Two compounds from this series, a 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole and a 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole, demonstrated significant antidepressant activity, reducing immobility time in preclinical models. nih.gov
In a separate study, a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their effects on the central nervous system. nih.gov Several of these compounds were found to possess notable antidepressant and anxiolytic properties, with efficacy comparable to the reference drugs imipramine (B1671792) and diazepam. nih.gov One of the most potent compounds from this series exhibited a mixed antidepressant-anxiolytic activity profile with a favorable separation from sedative and amnesic side effects. nih.gov
| Compound Series | Notable Derivatives | Observed Effect | Reference |
|---|---|---|---|
| Imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol | 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole | Decreased immobility time by 77.99% | nih.gov |
| Imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol | 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole | Decreased immobility time by 76.26% | nih.gov |
| 2-Amino-5-sulfanyl-1,3,4-thiadiazole derivatives | Compound 3k (5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine) | Marked antidepressant and anxiolytic properties | nih.gov |
Antioxidant Potential
The antioxidant potential of 1,3,4-thiadiazole derivatives has been the subject of several research endeavors. In one study, a series of 2-amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging assay. researchgate.net One of the cyclized derivatives showed the most activity across all concentrations when compared to the standard, ascorbic acid. researchgate.net
Another study focused on the synthesis and antioxidant screening of new 1,3,4-thiadiazole derivatives, where N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine demonstrated excellent antioxidant activity, surpassing that of the standard drug. nih.gov Additionally, research on 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) derivatives revealed that some of the synthesized compounds exhibited promising antioxidant activity in the DPPH assay, with IC50 values comparable to ascorbic acid. saudijournals.com These studies highlight the capacity of the 1,3,4-thiadiazole scaffold to yield compounds with significant antioxidant properties.
Structure Activity Relationship Sar Studies of 5 Ethoxy 1,3,4 Thiadiazol 2 Amine Analogues
Impact of Substituents on the 1,3,4-Thiadiazole (B1197879) Core
The introduction of an aromatic ring at the C-5 position of the 1,3,4-thiadiazole core is a common strategy that has been shown to enhance anticancer activity. nih.gov The specific nature and position of substituents on this aromatic ring, in conjunction with the substituent on the amino group, play a crucial role in determining the compound's efficacy against cancer cells. nih.gov For instance, a series of 5-aryl substituted 1,3,4-thiadiazole-2-amine derivatives have been investigated as inhibitors of focal adhesion kinase (FAK), a target in cancer therapy. nih.gov
In the context of antimicrobial activity, the presence of a substituted phenyl ring at the C-5 position can lead to potent antibacterial compounds. For example, derivatives with a 2-chlorophenyl substitution have demonstrated beneficial antimicrobial effects. orientjchem.org The introduction of a styryl group at the C-5 position has also yielded compounds with notable biological activity. chemmethod.com
| C-5 Substituent | Observed Biological Activity | Reference |
| Aromatic Ring | Enhanced anticancer activity | nih.gov |
| 2-Chlorophenyl | Antimicrobial activity | orientjchem.org |
| Styryl | Biological activity | chemmethod.com |
The steric and electronic properties of substituents on the 1,3,4-thiadiazole ring are critical determinants of their biological activity. The electron-deficient nature of the 1,3,4-thiadiazole ring makes it susceptible to nucleophilic attack. chemicalbook.comresearchgate.net
For anticancer activity, the presence of electron-withdrawing groups on the C-5 phenyl ring, such as an amido, nitro, or chloro group, has been shown to enhance cytotoxicity. nih.gov Conversely, electron-donating groups like a methyl group in the para position of the phenyl ring were found to be detrimental to anticancer activity. nih.gov In a study of 1,3,4-thiadiazole derivatives as anticancer agents, compounds with a phenyl, para-tolyl, or para-methoxyphenyl group at the C-2 position of the thiadiazole ring showed favorable effects on anticancer activity. nih.gov
Regarding anti-inflammatory activity, it has been observed that electron-donating groups such as methyl and phenyl on the thiadiazole ring can increase activity, while electron-withdrawing groups tend to decrease it. orientjchem.org
| Substituent Property | Effect on Biological Activity | Reference |
| Electron-withdrawing group (C-5 phenyl) | Enhanced anticancer activity | nih.gov |
| Electron-donating group (C-5 phenyl) | Decreased anticancer activity | nih.gov |
| Phenyl, p-tolyl, p-methoxyphenyl (C-2) | Favorable for anticancer activity | nih.gov |
| Electron-donating group (on thiadiazole ring) | Increased anti-inflammatory activity | orientjchem.org |
| Electron-withdrawing group (on thiadiazole ring) | Decreased anti-inflammatory activity | orientjchem.org |
Role of Modifications at the Amino Group
The 2-amino group of the 1,3,4-thiadiazole ring provides a reactive site for various chemical modifications, leading to a wide range of derivatives with diverse pharmacological properties. nih.gov The ambient nucleophilicity of 2-aminothiadiazoles allows for electrophilic attack on both the amino group and the nuclear nitrogen atom. nih.gov
Synthesizing amide derivatives from 5-aryl substituted 1,3,4-thiadiazole-2-amines has yielded compounds that act as micromolar inhibitors of focal adhesion kinase (FAK). nih.gov In another study, a series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized starting from 5-amino-1,3,4-thiadiazole-2-thiol (B144363), with some of the resulting compounds exhibiting good antifungal activities. nih.gov For instance, compound 4i from this series showed higher bioactivity against Phytophthora infestans than the commercial fungicide Dimethomorph. nih.gov
Furthermore, the reaction of 2-amino-1,3,4-thiadiazoles with various reagents can lead to the formation of N-alkylated thiadiazolimines or 1,3,4-thiadiazolium salts, expanding the chemical space and potential biological applications. researchgate.net
Elucidation of Key Pharmacophoric Features for Diverse Bioactivities
The 1,3,4-thiadiazole ring is considered a versatile pharmacophore due to its favorable physicochemical properties. nih.gov Its high aromaticity imparts significant in vivo stability and is associated with minimal toxicity. nih.gov The mesoionic nature of 1,3,4-thiadiazoles allows them to easily cross cellular membranes and interact strongly with biological targets like proteins and DNA. nih.gov The thiadiazole moiety can act as a hydrogen binding domain and a two-electron donor system. nih.gov
Pharmacophore modeling of carboxylic acid derivatives of 1,3,4-thiadiazole has identified specific hydrogen acceptor, hydrogen donor, and lipophilic centers as key structural features for their pharmacological activities. researchgate.net The ability of thiadiazoles to interfere with processes related to DNA replication contributes to their anticancer properties. nih.gov The biological activity of thiadiazoles is attributed to their ability to bind to various targets through hydrogen bonding, van der Waals forces, hydrophobic interactions, and metallic coordination bonds. nih.gov
The key role of the 1,3,4-thiadiazole scaffold is highlighted by the observation that replacing it with a 1,3,4-oxadiazole (B1194373) isostere can lead to a drastic drop in pharmacological activity. mdpi.com
Correlation between Structural Variations and Observed Pharmacological Profiles
A clear correlation exists between the structural variations of 1,3,4-thiadiazole analogues and their observed pharmacological activities. researchgate.net Systematic modifications of the substituents at the C-2 and C-5 positions allow for the fine-tuning of their biological effects.
For instance, in a series of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines, compounds with certain substituents showed significant antibacterial activity, while others displayed notable antifungal activity. rasayanjournal.co.in Specifically, compounds 4(a) , 4(b) , and 4(c) were potent antibacterial agents, whereas compounds 4(f) and 4(g) were effective antifungal agents. rasayanjournal.co.in Interestingly, some of the potent antimicrobial compounds also exhibited moderate to good anticancer activity against breast cancer cell lines. rasayanjournal.co.in
Another study on 1,3,4-thiadiazole derivatives revealed that the conversion of a precursor into various substituted 1,3,4-thiadiazoles through condensation with 2-amino-5-phenyl-1,3,4-thiadiazole led to improved biological activities. orientjchem.org This study also highlighted that halogen-substituted thiadiazoles resulted in better antimicrobial inhibition. orientjchem.org
The following table summarizes the correlation between structural features and observed pharmacological profiles for selected 1,3,4-thiadiazole derivatives.
| Structural Variation | Pharmacological Profile | Reference |
| Substitution at C-5 with specific phenyl groups | Varied antimicrobial and anticancer activity | rasayanjournal.co.in |
| Halogen substitution on the thiadiazole scaffold | Improved antimicrobial inhibition | orientjchem.org |
| Replacement of 1,3,4-thiadiazole with 1,3,4-oxadiazole | Drastic drop in anticancer activity | mdpi.com |
| Introduction of an aromatic ring at C-5 | Enhanced anticancer effect | nih.gov |
This detailed understanding of SAR is instrumental in the rational design of new 1,3,4-thiadiazole-based compounds with optimized therapeutic potential.
Future Directions and Therapeutic Implications of 5 Ethoxy 1,3,4 Thiadiazol 2 Amine Research
Development of Novel Drug Leads and Prototypes based on the Thiadiazole Scaffold
The 1,3,4-thiadiazole (B1197879) scaffold is a key structural component in a variety of established drugs, including the antibiotic cefazolin (B47455) and the diuretic acetazolamide. nih.gov Its mesoionic character allows compounds containing this ring to effectively cross cellular membranes and interact with biological targets. nih.gov This inherent bioactivity makes the thiadiazole nucleus a promising starting point for the development of new drug leads. nih.govnih.gov
Researchers are actively exploring the synthesis of novel 1,3,4-thiadiazole derivatives with diverse pharmacological activities. nih.govsemanticscholar.org The 2-amino-1,3,4-thiadiazole (B1665364) moiety, in particular, is considered an excellent scaffold for future drug development due to the reactivity of its amine group, which allows for various chemical modifications. nih.gov The introduction of different substituents at various positions on the thiadiazole ring can significantly influence the resulting compound's biological activity. mdpi.com For instance, the presence of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core has been shown to enhance anticancer effects. mdpi.com
The development of new synthetic methodologies, such as one-pot reactions using polyphosphate ester (PPE), is facilitating the creation of diverse libraries of 2-amino-1,3,4-thiadiazole derivatives for screening. mdpi.comresearchgate.net These efforts are aimed at identifying novel compounds with improved potency and selectivity for various therapeutic targets.
Advancements in Targeted Drug Delivery Systems for Thiadiazole Derivatives
The effective delivery of therapeutic agents to their specific sites of action is a critical aspect of drug development. For thiadiazole derivatives, advancements in targeted drug delivery systems hold the potential to enhance their therapeutic efficacy while minimizing off-target side effects. One promising approach involves the use of nanoparticles. For example, magneto-fluorescent nanoparticles have been explored for the targeted therapy of colorectal cancer, utilizing acetazolamide, a 1,3,4-thiadiazole derivative, to target carbonic anhydrases that are overexpressed in many cancers. nih.gov
Future research in this area could focus on developing novel nanocarriers specifically designed for the delivery of 5-Ethoxy-1,3,4-thiadiazol-2-amine and its derivatives. These systems could be engineered to recognize and bind to specific biomarkers on the surface of target cells, thereby concentrating the therapeutic agent at the desired site.
Exploration of Combination Therapies and Synergistic Effects
Combining therapeutic agents with different mechanisms of action is a well-established strategy in the treatment of complex diseases like cancer. nih.gov This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. nih.gov The exploration of combination therapies involving this compound and its derivatives with existing drugs is a promising avenue for future research.
The Chou-Talalay method is a widely used mathematical framework for quantifying synergism, additivity, or antagonism in drug combinations. nih.gov This method could be employed to systematically evaluate the interaction of thiadiazole derivatives with other therapeutic agents in various disease models. For example, studies have demonstrated the synergistic effects of combining certain drugs in lung cancer cell lines. nih.gov Similar investigations could be conducted to identify effective combination regimens involving this compound.
Strategies for Addressing Drug Resistance and Toxicity Challenges
The emergence of drug resistance is a major obstacle in the long-term efficacy of many therapeutic agents. nih.gov The development of novel compounds that can overcome existing resistance mechanisms is a critical area of research. The thiadiazole scaffold, with its favorable physicochemical and pharmacokinetic properties, is considered a valuable platform for developing drugs that can combat resistance. nih.gov
Furthermore, minimizing toxicity to normal cells is a key consideration in drug development. nih.gov Research has shown that some thiadiazole derivatives exhibit low toxicity towards non-cancerous cell lines, suggesting a potential for a favorable safety profile. nih.gov Strategies to address toxicity challenges include the targeted delivery systems mentioned earlier, as well as the rational design of derivatives with improved selectivity for their intended targets.
Integration of Advanced Computational Techniques and Artificial Intelligence in Thiadiazole Drug Discovery
Modern drug discovery heavily relies on computational techniques and artificial intelligence (AI) to accelerate the identification and optimization of new drug candidates. researchgate.netmdpi.com These in silico methods play a crucial role in various stages of the drug discovery pipeline, from target identification to lead optimization. researchgate.net
Key applications of computational techniques in thiadiazole drug discovery include:
Molecular Docking: This technique predicts the binding affinity and orientation of a ligand (e.g., a thiadiazole derivative) within the active site of a target protein. researchgate.netresearchgate.net It helps in understanding the molecular basis of interaction and in prioritizing compounds for further experimental testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can be used to predict the activity of novel, unsynthesized thiadiazole derivatives.
Machine Learning (ML) and Deep Learning (DL): AI-powered algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of new molecules. mdpi.comcrimsonpublishers.com ML models have been successfully used to identify novel thiazole (B1198619) derivatives with anti-urease activity. researchgate.net AI tools like AtomNet, which is based on convolutional neural networks (CNNs), can predict new molecules for various targets. crimsonpublishers.com
The integration of these advanced computational tools can significantly streamline the discovery of new drug leads based on the this compound scaffold, reducing the time and cost associated with traditional drug development processes. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 5-Ethoxy-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?
- Methodology : The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclocondensation of hydrazide derivatives with thiocyanates or carbon disulfide under acidic conditions. For 5-ethoxy derivatives, ethoxy-substituted starting materials (e.g., ethoxy-acetic acid hydrazide) can be reacted with potassium thiocyanate in concentrated sulfuric acid to form the thiadiazole ring . Ultrasound-assisted synthesis (e.g., 40 kHz, 50°C) can enhance reaction efficiency and yield by improving mixing and reducing reaction time, as demonstrated in analogous thiadiazole syntheses .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H-NMR : Identify ethoxy (-OCH2CH3) protons as a triplet (δ ~1.3–1.5 ppm) and quartet (δ ~3.5–4.0 ppm). Thiadiazole ring protons appear as singlets due to symmetry .
- IR : Detect N-H stretching (~3200–3400 cm⁻¹) and C=N/C-S vibrations (~1600–1500 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the ethoxy and thiadiazole moieties .
Q. How can researchers screen this compound for antimicrobial activity, and what controls are necessary?
- Methodology : Use agar dilution or microbroth dilution assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Include positive controls (e.g., ampicillin, fluconazole) and solvent controls (e.g., DMSO) to validate results. Minimum inhibitory concentration (MIC) values should be reported in triplicate .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking elucidate the electronic properties or biological targets of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. Compare with experimental spectral data to resolve ambiguities .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COVID-19 main protease PDB: 6LU7). Validate docking poses with MM-GBSA binding energy calculations and align with known inhibitors (e.g., N3 ligand) .
Q. What strategies mitigate side reactions (e.g., over-alkylation) during the synthesis of this compound derivatives?
- Methodology :
- Selective Solvents : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce byproduct formation.
- Stepwise Functionalization : Introduce the ethoxy group before cyclization to avoid competing reactions at the amine position .
- Catalytic Optimization : Employ triethylamine or ultrasound to accelerate desired pathways, as shown in benzylthio-thiadiazole syntheses .
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound analogs?
- Methodology :
- Analog Library : Synthesize derivatives with varied substituents (e.g., halogens, methyl, nitro) at the 5-position.
- Bioactivity Profiling : Test against disease-specific targets (e.g., VEGFR-2 for anticancer activity) using enzyme-linked immunosorbent assays (ELISA) or cell viability assays (MTT). Correlate electronic (Hammett σ constants) or steric parameters (Taft Es) with activity trends .
Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) for this compound?
- Methodology :
- Solvent Effects : Record NMR in deuterated DMSO or CDCl3 to assess hydrogen bonding or aggregation impacts.
- X-ray Crystallography : Resolve absolute configuration and compare with computational predictions (e.g., Mercury software) .
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks and verify connectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
